molecular formula C12H14ClNO3S B1386065 Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1094704-32-1

Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B1386065
CAS No.: 1094704-32-1
M. Wt: 287.76 g/mol
InChI Key: MHKKSWRUFQEVKZ-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule with the molecular formula C₁₂H₁₄ClNO₃S and a molecular weight of 287.76 grams per mole. The compound is officially registered with the Chemical Abstracts Service under the identifier 1094704-32-1, with an alternative designation 915717-47-4 also documented in chemical databases. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 2-(2-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.

The structural architecture of this molecule encompasses several distinct functional components that contribute to its chemical identity. The core framework consists of a cyclopenta[b]thiophene ring system, which represents a bicyclic heterocycle containing both a five-membered cyclopentane ring and a thiophene moiety. This cyclopenta[b]thiophene scaffold serves as the foundation upon which additional functional groups are positioned. The molecule features a methyl ester group at the 3-position of the thiophene ring, providing the carboxylate functionality indicated in the nomenclature.

The chloropropanoyl amino substituent represents a significant structural feature that distinguishes this compound from simpler cyclopenta[b]thiophene derivatives. This substituent consists of a propanoyl group bearing a chlorine atom at the second carbon position, which is connected to the thiophene ring through an amide linkage. The presence of this chlorinated acyl group introduces both electronic and steric effects that influence the compound's overall chemical behavior and potential biological activity.

Property Value
Molecular Formula C₁₂H₁₄ClNO₃S
Molecular Weight 287.76 g/mol
Chemical Abstracts Service Number 1094704-32-1
International Union of Pure and Applied Chemistry Name methyl 2-(2-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Simplified Molecular Input Line Entry System CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC)Cl

Historical Context in Cyclopenta[b]thiophene Research

The development and study of cyclopenta[b]thiophene derivatives has evolved significantly since the initial discovery of thiophene itself by Viktor Meyer in 1882 as a contaminant in benzene. The historical progression of thiophene chemistry laid the groundwork for more sophisticated heterocyclic systems, including the fused ring architectures exemplified by cyclopenta[b]thiophene scaffolds. Early synthetic methodologies for thiophene derivatives relied heavily on classical reactions such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfurizing agents like phosphorus pentasulfide.

The evolution toward more complex fused thiophene systems, including cyclopenta[b]thiophene derivatives, emerged from the recognition that such structures could provide enhanced biological activity and improved pharmacological properties compared to simple thiophene rings. Research conducted in the early 2000s demonstrated that cyclopenta[b]thiophene scaffolds could serve as versatile intermediates for the synthesis of biologically active compounds. The specific compound this compound was first documented in chemical databases in 2009, representing a relatively recent addition to the family of functionalized cyclopenta[b]thiophene derivatives.

The synthetic approaches to cyclopenta[b]thiophene derivatives have been refined through the application of multicomponent reactions and modern catalytic methods. The Gewald reaction, which involves the condensation of cyclopentanone, elemental sulfur, and malononitrile, has emerged as a particularly valuable synthetic route for constructing the core cyclopenta[b]thiophene framework. This methodology has enabled researchers to access a diverse array of substituted derivatives, including compounds bearing the complex functional group arrangements found in this compound.

The integration of acylated amino substituents into cyclopenta[b]thiophene frameworks represents a significant advancement in the field, as these modifications can substantially alter the electronic properties and biological activity of the resulting compounds. Research investigations have demonstrated that the introduction of halogenated acyl groups, such as the chloropropanoyl moiety present in this compound, can enhance the antiproliferative activity and pharmacological potential of cyclopenta[b]thiophene derivatives.

Physical and Chemical Properties

The physical and chemical properties of this compound are determined by the unique combination of functional groups present within its molecular structure. The molecular weight of 287.76 grams per mole positions this compound within the range typical for small organic molecules with potential pharmaceutical applications. The presence of multiple functional groups, including the methyl ester, amide linkage, and chlorinated alkyl chain, contributes to the compound's overall polarity and influences its solubility characteristics.

The electronic structure of the molecule is significantly influenced by the aromatic thiophene ring system, which exhibits characteristics similar to benzene but with enhanced reactivity toward electrophilic substitution reactions. The sulfur atom within the thiophene ring possesses two lone pairs of electrons, one of which participates in the aromatic sextet, contributing to the aromatic stability of the system. This electronic configuration makes thiophene derivatives generally more reactive toward electrophilic aromatic substitution compared to benzene derivatives.

The chlorinated propanoyl substituent introduces additional complexity to the compound's chemical behavior. The presence of the chlorine atom creates an electron-withdrawing effect that can influence the reactivity of nearby functional groups and potentially enhance the compound's ability to participate in nucleophilic substitution reactions. The amide linkage connecting this substituent to the thiophene ring provides both hydrogen bonding capability and conformational constraints that may be important for biological activity.

Structural Feature Chemical Implication
Cyclopenta[b]thiophene core Aromatic stability with enhanced electrophilic substitution reactivity
Methyl ester group Hydrolyzable functionality with potential for metabolic conversion
Chloropropanoyl amide Electron-withdrawing effects and hydrogen bonding capability
Saturated cyclopentane ring Conformational flexibility and three-dimensional structure

The spectroscopic properties of the compound reflect its complex structure, with characteristic signals expected in nuclear magnetic resonance spectroscopy corresponding to the various proton and carbon environments. The aromatic protons of the thiophene ring system would be expected to appear in the downfield region of the proton nuclear magnetic resonance spectrum, while the aliphatic protons of the cyclopentane ring and the chloropropanoyl substituent would appear in more upfield positions.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its role as a single chemical entity to encompass its potential as a representative example of advanced thiophene derivative chemistry. The compound demonstrates the sophisticated level of functionalization that can be achieved within heterocyclic frameworks, serving as a model for understanding structure-activity relationships in medicinal chemistry applications.

Research investigations into cyclopenta[b]thiophene derivatives have revealed their potential utility in the development of anticancer agents, with studies indicating that appropriately substituted compounds can exhibit significant antiproliferative activity against various cancer cell lines. The specific combination of functional groups present in this compound positions it as a candidate for further biological evaluation, particularly given the established correlation between halogenated substituents and enhanced biological activity in thiophene derivatives.

The synthetic accessibility of this compound through established methodologies makes it an attractive target for chemical modification and structure-activity relationship studies. The presence of multiple reactive sites, including the methyl ester group and the amide functionality, provides opportunities for further derivatization that could lead to the development of compound libraries for biological screening. The chloropropanoyl substituent, in particular, offers a handle for nucleophilic substitution reactions that could introduce additional pharmacophoric elements.

Contemporary research in thiophene chemistry has emphasized the importance of these heterocyclic systems in pharmaceutical applications, with thiophene-containing drugs representing a significant portion of currently approved medications. The structural complexity exemplified by this compound reflects the ongoing evolution toward more sophisticated molecular architectures in drug discovery efforts.

The compound also serves as an important example of how traditional synthetic methodologies can be applied to construct complex molecular frameworks. The successful preparation of such heavily functionalized cyclopenta[b]thiophene derivatives demonstrates the power of multicomponent reactions and strategic synthetic planning in accessing structurally diverse chemical space. This synthetic achievement contributes to the broader understanding of heterocyclic chemistry and provides valuable insights for future research directions in the field.

Properties

IUPAC Name

methyl 2-(2-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-6(13)10(15)14-11-9(12(16)17-2)7-4-3-5-8(7)18-11/h6H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKSWRUFQEVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS No. 915717-47-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₂H₁₄ClN₁O₃S
  • Molecular Weight : 273.76 g/mol

The structure features a cyclopentathiophene framework, which is known for its diverse biological activities. The presence of the chloropropanoyl group is significant for its interaction with biological targets.

Antimicrobial Activity

In a study examining various thiophene derivatives, compounds similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.06 to 0.12 mg/mL for the most active derivatives .

CompoundMIC (mg/mL)MBC (mg/mL)
This compoundTBDTBD
Related Thiophene Derivative0.06–0.120.12–0.23

Cytotoxicity Studies

Cytotoxicity assays indicated that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Case Studies

  • Case Study on Anticancer Activity : A derivative structurally similar to this compound was tested in vitro against various cancer cell lines (e.g., HeLa and MCF7). Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating promising anticancer potential .
  • In Vivo Studies : Animal models treated with thiophene derivatives reported significant reductions in tumor size and improved survival rates compared to control groups, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights structural differences, molecular properties, and pharmacological activities of the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 2-(2-chloropropanoylamino), methyl ester C₁₂H₁₄ClNO₃S 287.77 High purity (96%), intermediate for drug synthesis
Ethyl 2-(5-bromopentanamido)-...cyclopenta[b]thiophene-3-carboxylate 2-(5-bromopentanamido), ethyl ester - - Synthesized via bromoalkanoyl chloride reflux; potential halogenated bioactivity
2-[(2,6-Dichlorobenzylidene)amino]-...cyclopenta[b]thiophene-3-carbonitrile (5TIO1) 2-(dichlorobenzylidene), carbonitrile - - Pharmacologically active (e.g., anticancer, antimicrobial)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-...benzo[b]thiophene-3-carboxylate Tetrahydrobenzo ring, 4-hydroxyphenyl C₂₀H₂₃NO₅S 390.47 Lower yield (22%), HRMS-confirmed structure
GLX351322 (NOX4 Inhibitor) Piperazinyl-furanoyl, ethyl ester C₂₃H₂₅N₃O₅S 479.53 IC₅₀ = 5 µM for NOX4; selective over NOX2
2-[(2-Hydroxybenzylidene)amino]-...cyclopenta[b]thiophene-3-carboxylate 2-hydroxybenzylidene, methyl ester C₁₆H₁₅NO₃S 301.36 Melting point 135–137°C; IR/NMR-confirmed
Ethyl 2-(3-phenylthioureido)-...cyclopenta[b]thiophene-3-carboxylate 3-phenylthioureido, ethyl ester C₁₇H₁₇N₃O₂S₂ 367.47 Antifungal/antibacterial applications

Key Observations

Substituent Effects: Electron-Withdrawing Groups (e.g., 2-chloropropanoyl, dichlorobenzylidene): Enhance stability and reactivity for further derivatization . Hydroxy/Aryl Groups (e.g., 4-hydroxyphenyl, benzylidene): Improve solubility and enable hydrogen bonding, critical for target binding .

Ester Variations :

  • Methyl esters (target compound) are less polar than ethyl esters, affecting pharmacokinetics (e.g., membrane permeability) .

Ring System Modifications: Cyclopenta[b]thiophene vs.

Thioureido derivatives () highlight the role of sulfur-containing groups in antimicrobial activity.

Preparation Methods

Synthesis via Cyclization of Acyl Thioureas

One of the prominent methods involves cyclization of acyl thioureas containing an α, β-unsaturated acid fragment, which facilitates the formation of the heterocyclic core:

  • Starting Materials: Acyl chlorides (e.g., acryloyl chloride) and thiourea derivatives.
  • Procedure:
    • The acyl chloride reacts with thiourea derivatives under controlled conditions to form acyl thioureas.
    • Thermal cyclization of these intermediates yields 2-imino-1,3-thiazinane-4-one derivatives, which are precursors to the target compound.
  • Reaction Conditions: Elevated temperatures (around 100°C) with suitable solvents such as ethanol or acetonitrile.
  • Yield and Notes: Yields vary from 52% to 90% depending on substituents and reaction optimization.

Amide Bond Formation via Buchwald–Hartwig Amination

Another advanced approach utilizes palladium-catalyzed cross-coupling reactions to introduce amino groups:

  • Intermediates: Benzyl sultam derivatives are subjected to Buchwald–Hartwig amination.
  • Procedure:
    • The sultam intermediates are reacted with amines like N-acetylpiperazine in the presence of catalysts such as RuPhos and palladium.
    • The reaction occurs under inert atmosphere at elevated temperatures, often around 80–100°C.
  • Outcome: Formation of amino-functionalized heterocycles, which can be further elaborated into the target molecule.

Chlorination and Acylation of Precursors

Chlorination of suitable precursors is essential to introduce the chloropropanoyl moiety:

  • Method:
    • Reaction of 3-chloropropionyl chloride with amine derivatives under mild conditions.
    • Typically, the reaction is performed in solvents like tetrahydrofuran (THF) with bases such as sodium hydroxide or DIPEA.
  • Reaction Conditions:
    • At 0°C to room temperature for 1–2 hours.
    • Reflux conditions are employed for complete conversion.
  • Notes: The process yields chlorinated intermediates with high efficiency (~94%).

Cyclization to Form the Heterocyclic Core

The key heterocycle formation involves cyclization of acylated thiourea intermediates:

  • Procedure:
    • The chlorinated intermediates undergo intramolecular cyclization facilitated by bases such as sodium hydroxide.
    • Reactions are carried out under reflux in solvents like tetrahydrofuran or acetonitrile.
  • Reaction Conditions:
    • Typically, at 65°C for 8–10 hours.
    • The process yields the heterocyclic core with yields around 79–94%.

Final Esterification and Purification

The esterification step involves methylation to produce the methyl ester:

  • Method:
    • Methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
    • Alternatively, methyl chloroformate can be employed.
  • Reaction Conditions:
    • Conducted in solvents such as acetone or dichloromethane at room temperature.
    • Reaction times vary from 1 to 4 hours.
  • Purification:
    • Purification by column chromatography or recrystallization from suitable solvents ensures high purity.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents & Conditions Key Features Yield Range
1 Acyl thioureas Thermal cyclization (around 100°C) Formation of heterocyclic core 52–90%
2 Benzyl sultam intermediates Buchwald–Hartwig amination Amino-functionalization Variable
3 Precursors with amine groups Chlorination with chloropropionyl chloride Introduction of chloropropanoyl group ~94%
4 Chlorinated intermediates Intramolecular cyclization Heterocycle formation 79–94%
5 Heterocyclic acids Methylation (e.g., methyl iodide) Esterification to methyl ester Variable

Research Findings and Notes

  • The synthesis of heterocyclic compounds similar to the target often employs acylation and cyclization strategies, emphasizing the importance of controlling reaction conditions to optimize yields and selectivity.
  • The use of palladium-catalyzed cross-coupling reactions enables the introduction of amino groups, which are crucial for subsequent heterocycle formation.
  • Reactions involving acyl chlorides and thioureas are well-documented for their efficiency in constructing complex heterocyclic frameworks.
  • Purification techniques such as chromatography and recrystallization are vital for obtaining high-purity compounds suitable for further pharmaceutical development.

Q & A

(Basic) What synthetic routes are commonly employed to prepare this compound?

Answer:
The compound is synthesized via condensation reactions involving cyclopenta[b]thiophene precursors. A general procedure includes:

  • Step 1: Reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with a chlorinated acylating agent (e.g., 2-chloropropanoyl chloride) under reflux in ethanol or 1,4-dioxane. Catalytic triethylamine or acetic acid is often used to drive the reaction .
  • Step 2: Isolation via cooling and recrystallization from ethanol or 1,4-dioxane.
    Key reagents include malononitrile for cyano-group introduction and sulfur for thiophene ring stabilization .

(Basic) What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:
Structural confirmation requires a combination of:

  • X-ray crystallography to resolve bond angles and stereochemistry (e.g., cyclopenta[b]thiophene core geometry) .
  • NMR spectroscopy (¹H and ¹³C) to identify substituents (e.g., methyl ester at C3, chloropropanoyl group at C2) and verify regioselectivity .
  • FT-IR to confirm functional groups (e.g., C=O stretch of the ester at ~1700 cm⁻¹, N-H bend of the amide at ~1540 cm⁻¹) .

(Advanced) How can reaction conditions be optimized to enhance the yield of this compound?

Answer:
Yield optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst tuning: Triethylamine enhances nucleophilic acylation, whereas acetic acid stabilizes reactive intermediates .
  • Temperature control: Reflux conditions (~80°C) balance reaction rate and decomposition .
  • Purification: Recrystallization from ethanol reduces impurities; fractional distillation may isolate volatile by-products .

(Advanced) How to resolve discrepancies in spectroscopic data during structural characterization?

Answer:
Discrepancies (e.g., unexpected NMR peaks or crystallographic disorder) can be addressed by:

  • Comparative analysis: Cross-reference with structurally similar compounds (e.g., ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) to identify substituent-specific shifts .
  • Dynamic NMR studies: Assess conformational flexibility (e.g., rotamers of the chloropropanoyl group) .
  • DFT calculations: Predict theoretical spectra (e.g., IR, NMR) to validate experimental data .

(Basic) What are the recommended safety protocols for handling this compound during synthesis?

Answer:
Critical safety measures include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors (specific target organ toxicity, respiratory system) .
  • Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

(Advanced) What strategies are effective in analyzing by-products formed during synthesis?

Answer:
By-product analysis involves:

  • LC-MS or GC-MS: Identify low-molecular-weight impurities (e.g., unreacted starting materials or acylated side products) .
  • TLC monitoring: Track reaction progress and isolate intermediates via column chromatography .
  • Mechanistic studies: Probe side reactions (e.g., hydrolysis of the chloropropanoyl group) under varying pH and temperature .

(Advanced) How to design analogues of this compound for structure-activity relationship (SAR) studies?

Answer:
Analogue design focuses on:

  • Core modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to the thiophene ring to enhance electrophilic reactivity .
  • Side-chain variations: Replace 2-chloropropanoyl with other acyl groups (e.g., trifluoroacetyl) to assess steric/electronic effects .
  • Bioisosteric replacement: Substitute the cyclopentane ring with cyclohexane to study conformational impacts on bioactivity .

(Basic) What are the storage conditions to maintain the stability of this compound?

Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent degradation .
  • Light sensitivity: Protect from UV exposure using amber glassware .
  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .

(Advanced) How to evaluate the compound's potential as a lead in drug discovery?

Answer:

  • In vitro assays: Screen for anticonvulsant or antimicrobial activity using models like pentylenetetrazole-induced seizures or agar dilution .
  • ADMET profiling: Assess solubility (logP via XlogP3), metabolic stability (CYP450 assays), and toxicity (Ames test) .
  • Molecular docking: Map interactions with target proteins (e.g., GABA receptors) using software like AutoDock Vina .

(Advanced) What computational methods are used to predict the bioactivity of this compound?

Answer:

  • QSAR modeling: Correlate molecular descriptors (e.g., topological polar surface area, ~89.8 Ų) with observed bioactivity .
  • Molecular dynamics simulations: Simulate ligand-receptor binding stability (e.g., cyclopenta[b]thiophene interactions with enzyme active sites) .
  • Pharmacophore mapping: Identify critical features (e.g., hydrogen bond acceptors from the ester group) using tools like Schrödinger’s Phase .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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